molecular formula C30H21Br B13645792 2-(4-bromophenyl)-1,3,5-triphenylbenzene

2-(4-bromophenyl)-1,3,5-triphenylbenzene

Cat. No.: B13645792
M. Wt: 461.4 g/mol
InChI Key: WENSQCYXDKDLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1,3,5-triphenylbenzene is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a triphenylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1,3,5-triphenylbenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3,5-triphenylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenol derivative, while reduction can produce a hydrocarbon. Substitution reactions can result in various functionalized benzene derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1,3,5-triphenylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1,3,5-triphenylbenzene and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the functional groups present and the specific target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1,3,5-triphenylbenzene is unique due to its triphenylbenzene core, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific photophysical or electronic characteristics, such as in organic electronics and photodynamic therapy .

Properties

Molecular Formula

C30H21Br

Molecular Weight

461.4 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3,5-triphenylbenzene

InChI

InChI=1S/C30H21Br/c31-27-18-16-25(17-19-27)30-28(23-12-6-2-7-13-23)20-26(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24/h1-21H

InChI Key

WENSQCYXDKDLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.